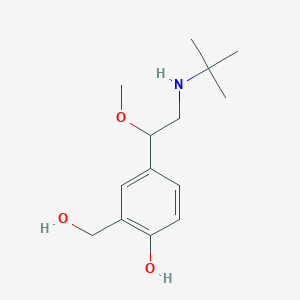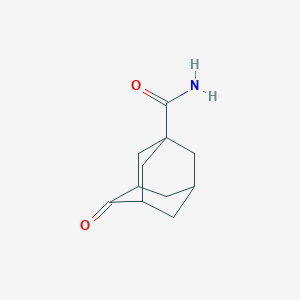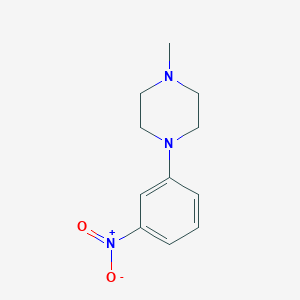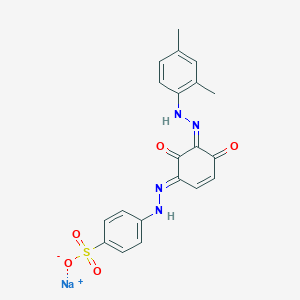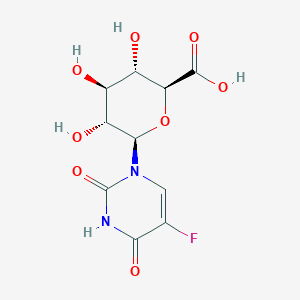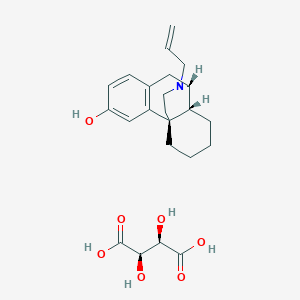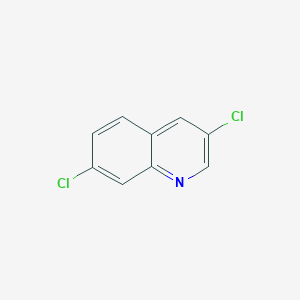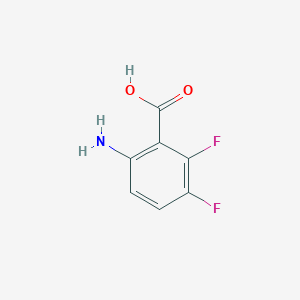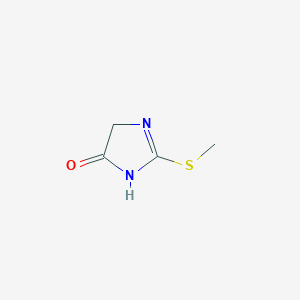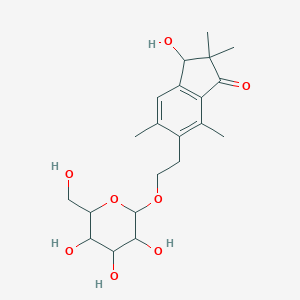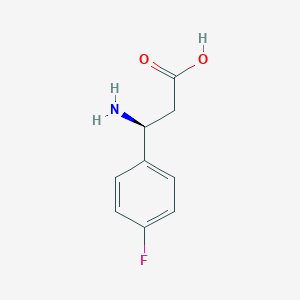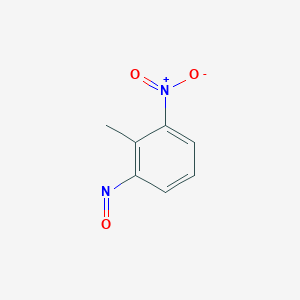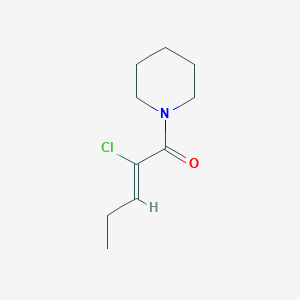
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of substituted enones and is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is not well understood. However, it is believed that (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Biochemical And Physiological Effects
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have various biochemical and physiological effects. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of butyrylcholine, another neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Advantages And Limitations For Lab Experiments
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that it is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is also relatively easy to synthesize and purify. However, one of the limitations of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one. One of the future directions is to study the mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one in more detail. Another future direction is to design and synthesize new compounds based on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one that have improved antitumor and anti-inflammatory properties. Additionally, future research could focus on the development of new synthetic methods for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one and its derivatives.
Synthesis Methods
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one can be synthesized using various methods, including the aldol condensation reaction, Michael addition reaction, and the Wittig reaction. The most commonly used method for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is the aldol condensation reaction, which involves the reaction of 2-chloropentan-3-one with piperidine in the presence of a base such as potassium hydroxide. The reaction yields (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one as the major product, which can be purified using standard methods such as column chromatography.
Scientific Research Applications
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been extensively used in scientific research due to its potential application in various fields. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been used as a starting material for the synthesis of various antitumor and anti-inflammatory agents. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been used for the synthesis of various insecticides and herbicides.
properties
CAS RN |
156002-14-1 |
|---|---|
Product Name |
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one |
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(Z)-2-chloro-1-piperidin-1-ylpent-2-en-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-2-6-9(11)10(13)12-7-4-3-5-8-12/h6H,2-5,7-8H2,1H3/b9-6- |
InChI Key |
CPRBVYYRBRIRJI-TWGQIWQCSA-N |
Isomeric SMILES |
CC/C=C(/C(=O)N1CCCCC1)\Cl |
SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
Canonical SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
synonyms |
Piperidine, 1-(2-chloro-1-oxo-2-pentenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



